A-Technical-Guide-to-3-Allyl-4,5-diethoxybenzaldehyde
A-Technical-Guide-to-3-Allyl-4,5-diethoxybenzaldehyde
A Technical Guide to 3-Allyl-4,5-diethoxybenzaldehyde: Properties, Synthesis, and Characterization
Abstract
This guide provides a comprehensive technical overview of 3-Allyl-4,5-diethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to the scientific community. Benzaldehyde derivatives are crucial building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document details the physicochemical properties, outlines a robust synthesis protocol via Claisen rearrangement, describes standard analytical techniques for structural verification, and discusses essential safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this paper aims to be an authoritative resource, integrating established methodologies with the practical insights necessary for laboratory applications.
Physicochemical Properties
3-Allyl-4,5-diethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its molecular structure, featuring an allyl group ortho to a hydroxyl group (after rearrangement) and two ethoxy substituents, provides a unique combination of reactive sites and electronic properties. These features make it a valuable intermediate in medicinal chemistry and materials science.
The precise molecular weight and formula are fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of standard solutions, and spectroscopic analysis. The molecular formula is C14H18O3, and the corresponding molecular weight is 234.29 g/mol .
Table 1: Core Properties of 3-Allyl-4,5-diethoxybenzaldehyde
| Property | Value | Source |
| Molecular Formula | C14H18O3 | Calculated |
| Molecular Weight | 234.29 g/mol | Calculated |
| IUPAC Name | 3-allyl-4,5-diethoxybenzaldehyde | |
| Appearance | Off-white to yellow solid or oil | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) | Inferred from structure |
Synthesis Pathway and Experimental Protocol
The introduction of an allyl group onto the aromatic ring is efficiently achieved through a Claisen rearrangement, a powerful and reliable[1][1]-sigmatropic rearrangement. This thermal process is highly regioselective, making it the preferred method for this transformation.
Mechanistic Rationale
The synthesis begins with a Williamson ether synthesis to form an allyl ether precursor, 4-allyloxy-3,5-diethoxybenzaldehyde. Upon heating, the molecule undergoes a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the benzene ring, yielding the desired product. The reaction is driven by the formation of a stable aromatic phenol.
Below is a diagram illustrating the key transformation in the synthesis.
Caption: Synthetic workflow for 3-Allyl-4,5-diethoxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[2][3]
Step 1: Synthesis of 4-Allyloxy-3,5-diethoxybenzaldehyde (Precursor)
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To a solution of 4-hydroxy-3,5-diethoxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
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Stir the suspension vigorously and add allyl bromide (1.2 equivalents) dropwise.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Claisen Rearrangement to 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde
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Place the precursor, 4-allyloxy-3,5-diethoxybenzaldehyde (1 equivalent), in a flask with a high-boiling point solvent such as N-methylpyrrolidone (NMP).[2]
-
Heat the solution to 200°C under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Maintain the temperature for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, dilute with water, and extract the product with a suitable organic solvent like dichloromethane.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Step 3: Ethylation to 3-Allyl-4,5-diethoxybenzaldehyde
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Dissolve the product from Step 2 (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) followed by ethyl iodide (1.2 equivalents).[3]
-
Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.[3]
-
Perform an aqueous workup similar to Step 1 and purify by column chromatography to yield the final product.
Analytical Characterization
Structural confirmation of the synthesized molecule is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the identity and purity of the final compound.
Caption: Standard analytical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (~9.8 ppm), aromatic protons, the allyl group protons (vinylic and allylic), and the two ethoxy groups (quartet and triplet).
-
¹³C NMR: The carbon NMR will display characteristic peaks for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, and carbons of the allyl and ethoxy substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:
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~1685 cm⁻¹: A strong C=O stretch characteristic of the aromatic aldehyde.
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~1600 and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~2850-3000 cm⁻¹: C-H stretching from the alkyl and allyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 234. Fragmentation patterns corresponding to the loss of ethoxy or allyl groups would further support the structure.
Safety and Handling
As a substituted benzaldehyde, 3-Allyl-4,5-diethoxybenzaldehyde requires careful handling in a laboratory setting. Aromatic aldehydes can be irritants and sensitizers.[4]
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Applications in Research and Development
Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of therapeutic agents.[3] The specific combination of functional groups in 3-Allyl-4,5-diethoxybenzaldehyde makes it a promising precursor for:
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Novel PDE4 Inhibitors: The structural motif is similar to intermediates used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases.[3]
-
Pharmaceutical Intermediates: It can serve as a key intermediate in the synthesis of drugs like trimethoprim and other bioactive molecules.[6]
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Complex Molecule Synthesis: The aldehyde provides a reactive handle for building more complex structures, while the allyl group can be further functionalized to explore diverse chemical space.[3]
References
-
National Institute of Standards and Technology. (n.d.). 3,4-Diethoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74847, 3,4-Diethoxybenzaldehyde. PubChem. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Aldehydes. Retrieved from [Link]
-
The John D. Walsh Company, Inc. (2015). SAFETY DATA SHEET - XI ALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
Sources
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- 2. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Diethoxybenzaldehyde | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
